molecular formula C21H17Cl3N4O3S B7711122 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

Cat. No.: B7711122
M. Wt: 511.8 g/mol
InChI Key: KJPSRDAOKFVSNI-RPPGKUMJSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a sulfonyl group, a dichlorophenyl group, and a pyridinylmethylideneamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

    Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 2,6-dichlorobenzylamine to form the sulfonamide intermediate.

    Schiff base formation: The sulfonamide intermediate undergoes a condensation reaction with pyridine-2-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or dichlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or benzylamines.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs with potential therapeutic effects.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The sulfonyl and dichlorophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyridinylmethylideneamino group may enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
  • **2-[(2,6-dichlorophenyl)methylamino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

Uniqueness

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is unique due to the presence of both sulfonyl and dichlorophenyl groups, which provide distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N4O3S/c22-15-7-9-17(10-8-15)32(30,31)28(13-18-19(23)5-3-6-20(18)24)14-21(29)27-26-12-16-4-1-2-11-25-16/h1-12H,13-14H2,(H,27,29)/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPSRDAOKFVSNI-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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